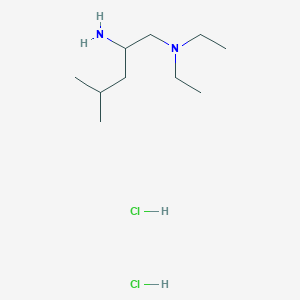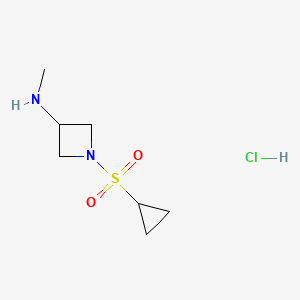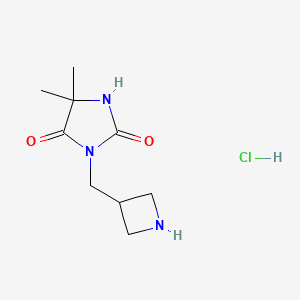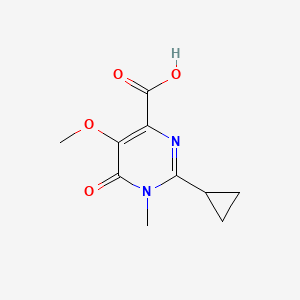
1-(5-bromopyrimidin-2-yl)-N-methylazetidin-3-amine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “1-(5-bromopyrimidin-2-yl)-N-methylazetidin-3-amine dihydrochloride” is a brominated pyrimidine derivative. Pyrimidine is an aromatic heterocyclic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . It is a fundamental structure in nature which includes nucleotides like cytosine, thymine, and uracil.
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of a suitable pyrimidine derivative with a brominating agent to introduce the bromine atom at the 5-position of the pyrimidine ring . The exact method would depend on the specific starting materials and reaction conditions.Molecular Structure Analysis
The molecular structure of this compound would consist of a pyrimidine ring with a bromine atom attached at the 5-position. Attached to the pyrimidine ring would be an azetidine ring, which is a four-membered ring containing one nitrogen atom .Chemical Reactions Analysis
As a brominated pyrimidine derivative, this compound could potentially undergo various chemical reactions. For example, the bromine atom could be substituted with other groups in a nucleophilic substitution reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Generally, brominated organic compounds tend to be relatively dense and may have higher boiling points compared to their non-brominated counterparts .Scientific Research Applications
Antitumor Activities
Research by Chu De-qing (2011) in the Chinese Journal of Synthetic Chemistry on similar pyrimidine derivatives highlights the antitumor activities of these compounds. Specifically, the study synthesized various pyrimidine derivatives and found that some exhibited significant antitumor activities (Chu De-qing, 2011).
Antibacterial Properties
A 2019 study by Afrough et al. in Polycyclic Aromatic Compounds introduces a methodology for synthesizing pyrimidino[4′,5′:5,6][1,4]thiazino[2,3-b]quinoxaline derivatives. These compounds, including variations of pyrimidine, showed potential antibacterial activity, indicating their usefulness in combating bacterial infections (Afrough et al., 2019).
Enzyme Inhibition
Doulah et al. (2011) in the Journal of the Iranian Chemical Research investigated pyrimidine derivatives for their potential as 15-lipoxygenase inhibitors. This enzyme is crucial in various inflammatory and allergic responses, making these derivatives valuable for potential therapeutic applications (Doulah et al., 2011).
Safety and Hazards
properties
IUPAC Name |
1-(5-bromopyrimidin-2-yl)-N-methylazetidin-3-amine;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BrN4.2ClH/c1-10-7-4-13(5-7)8-11-2-6(9)3-12-8;;/h2-3,7,10H,4-5H2,1H3;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDVOYOZYYKOMDC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CN(C1)C2=NC=C(C=N2)Br.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13BrCl2N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.02 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-bromopyrimidin-2-yl)-N-methylazetidin-3-amine dihydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

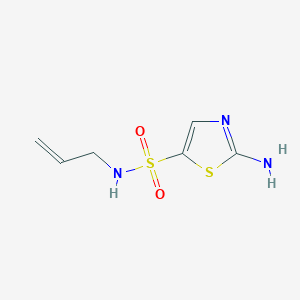
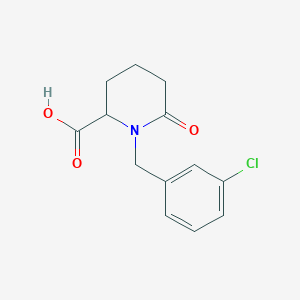
![4-(azetidin-3-ylmethyl)-2H-benzo[b][1,4]oxazin-3(4H)-one hydrochloride](/img/structure/B1473144.png)
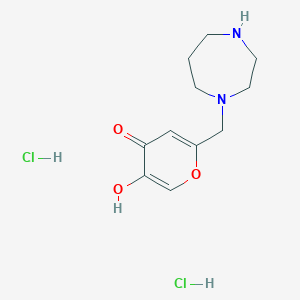
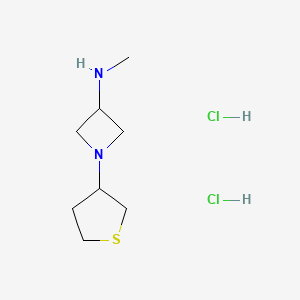

![{1-[2-(3,4-Dimethoxyphenyl)ethyl]-2,5-dioxoimidazolidin-4-yl}acetic acid](/img/structure/B1473149.png)

